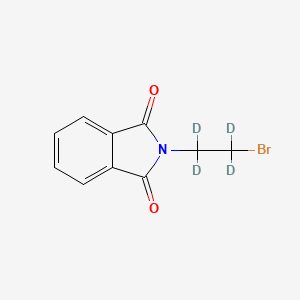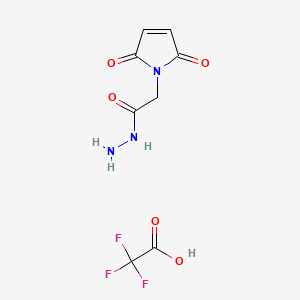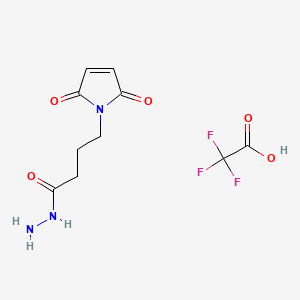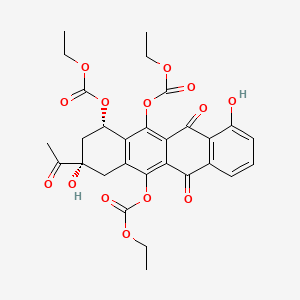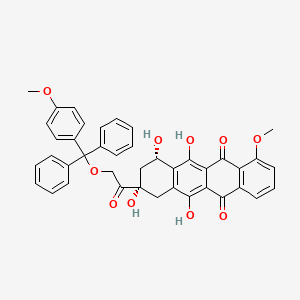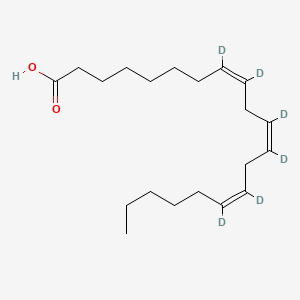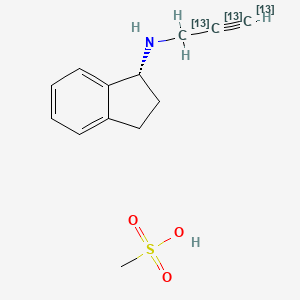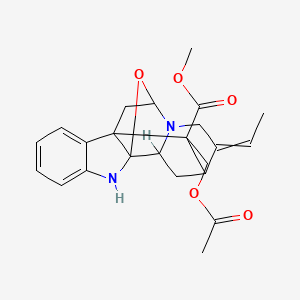
Picraline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picraline is a natural alkaloid found in the herbs of Rauvolfia verticillata . It is used for pharmacological research and as a reference standard . It is stored in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Synthesis Analysis
The synthesis of Picraline-type indole alkaloids has been studied . An efficient synthesis of the C/D ring-cleaved compounds from hirsutine and their transformation into three different types of products, including the C-mavacurine type, is described .
Molecular Structure Analysis
While specific molecular structure analysis for Picraline is not available, there are general methods for analyzing the molecular structure of compounds. These include techniques such as X-ray crystallography and various computational methods .
Applications De Recherche Scientifique
Medicinal Uses in Tropical Diseases
Picraline is found in the plant Picralima nitida, which is used in African folk medicine to treat various disorders such as malaria, fever, hypertension, jaundice, dysmenorrhea, and gastrointestinal issues . The plant’s pharmacological properties have been studied, revealing the isolation of alkaloids, tannins, and polyphenols .
Pharmacological Potentials
Pharmacological studies have shown that extracts or isolated compounds from Picralima nitida possess analgesic, anti-inflammatory, hypoglycemic, hypotensive, antiplasmodial, antimicrobial, antiulcer, and antitumorigenic activities . These findings suggest potential applications in the treatment and prevention of various human diseases .
Sodium Glucose Cotransporter (SGLT) Inhibition
Picraline-type alkaloids, such as alstiphyllanines E and F, have shown moderate inhibitory activity against sodium glucose cotransporters (SGLT1 and SGLT2) . This suggests potential applications in the treatment of conditions related to glucose transport, such as diabetes .
Development of New SGLT Inhibitors
A series of hydroxy substituted derivatives of picraline-type alkaloids have been derived and found to have potent SGLT inhibitory activity . This research could lead to the development of new drugs for treating diabetes .
Anti-COVID-19 Potential
Picralima nitida, which contains picraline, has been suggested as a potential anti-COVID-19 medicinal plant species . While more research is needed, this indicates a possible application of picraline in the fight against COVID-19 .
Phytochemistry Research
Picraline is a subject of interest in phytochemistry research due to its presence in Picralima nitida and its various pharmacological activities . Studies in this field can lead to a better understanding of the plant’s chemical composition and the roles of its components .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.
Propriétés
IUPAC Name |
methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTJMQCRVFWNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picraline | |
Q & A
Q1: What is the primary pharmacological target of Picraline?
A1: Picraline, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []
Q2: What is the structural characterization of Picraline?
A3: While the provided abstracts don't explicitly state the molecular formula or weight of Picraline, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in Picraline. This technique is particularly useful for analyzing compounds with an indole skeleton, like Picraline, which possesses a carbonyl group at the C-2 position of this structure. []
Q3: What is the significance of the carbonyl group in the Picraline structure?
A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in Picraline significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing Picraline from other alkaloids within the ajmaline, picraline, and sarpagine families. []
Q4: Has Picraline demonstrated analgesic properties in experimental settings?
A5: While traditionally, Picraline-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []
Q5: What are the potential implications of Picraline's opioid receptor activity for drug development?
A6: Despite the limited analgesic effects observed in current studies, Picraline's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []
Q6: What is the biogenetic relationship between Picraline and other alkaloids?
A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and Picraline. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.
Q7: How is Picraline isolated from plant sources for research purposes?
A8: Picraline is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating Picraline and other alkaloids from this plant. This method facilitates the isolation of Picraline in quantities suitable for extensive pharmacological investigations. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)
